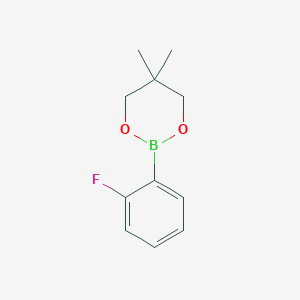

2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

説明

The compound "2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane" is a member of the 1,3,2-dioxaborinane family, which are heterocyclic compounds containing boron, oxygen, and other substituents. These compounds are of interest due to their potential applications in various fields, including materials science and organic synthesis. Although the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, offering insights into the chemical behavior and properties that may be extrapolated to "2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane".

Synthesis Analysis

The synthesis of related 1,3,2-dioxaborinane compounds typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of 2,2-difluoro-4,6-dimethyl-5-(4'-nitrophenyl)-1,3,2-dioxaborinane involved reactions that conferred hydrolytic stability to the compound . Similarly, the synthesis of P-substituted 2,3-dihydro-1,3-dimethyl-1,3,2λ^4-benzodiazaphosphorin-4(1H)-ones and alkylaminodifluorophosphanes with chlorodifluorophosphane was reported, which could provide insights into the synthesis of fluorine-substituted phosphorus heterocycles .

Molecular Structure Analysis

The molecular structure of 1,3,2-dioxaborinane derivatives has been elucidated using X-ray crystallography. For example, the X-ray crystal structure of 2,2-difluoro-4,6-dimethyl-5-(4'-nitrophenyl)-1,3,2-dioxaborinane revealed a nearly planar heterocyclic ring, indicating delocalization of the formal positive charge within the ring . This structural information is crucial for understanding the electronic properties and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of 1,3,2-dioxaborinane compounds can be inferred from studies on similar molecules. For instance, the reaction of 2-chloro-2-oxo-4,6-dimethyl-1,3,2-dioxaphosphorinane with KF and a catalytic amount of 18-crown-6-ether produced a mixture of isomers, demonstrating the potential for isomerization and the influence of substituents on the phosphorus atom . Additionally, the synthesis of planar 4-diphenylphosphino-1,3,2-dioxaborinanes and their complexes with amines suggests the ability of these compounds to form coordination complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxaborinane derivatives are closely related to their molecular structure. The crystal structure of 5,5-dimethyl-2-oxo-2-hydroxy-1,3,2-dioxaphosphorinane monohydrate showed a chair conformation with P=O bonds in equatorial positions, which could influence the compound's stability and reactivity . The unusual hydrolytic stability of certain 1,3,2-dioxaborinane derivatives also highlights the importance of structural factors in determining chemical properties .

科学的研究の応用

Hydrolytic Stability and Structural Properties

2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane exhibits significant hydrolytic stability. X-ray crystal structure determination reveals a nearly planar 1,3,2-dioxaborinane ring, with bond length and dihedral angle analyses indicating delocalization of the formal positive charge within the heterocyclic ring (Emsley et al., 1989).

Conformational Studies

Conformational studies have been performed on 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane and related compounds. These studies, involving X-ray crystallography and NMR spectroscopy, provide insights into the molecular structures and potential conformational states of these compounds (Bentrude et al., 1991).

Synthesis and Stereochemistry

The synthesis of a variety of 1,3,2-dioxaborinanes, including compounds related to 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, has been extensively studied. These syntheses often involve the condensation of substituted 1,3-diols with alkylboron dichlorides. PMR spectroscopy has shown that these molecules exhibit conformational homogeneity and specific ring conformations, which are crucial for understanding their chemical behavior (Kuznetsov et al., 1978).

Chemical Ionization and Fragmentation

Studies on the chemical ionization-induced fragmentations of 1,3,2-dioxaborinanes, including those structurally similar to 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, have provided insights into their stability and reactivity under specific conditions. These studies contribute to a deeper understanding of their chemical properties and potential applications (Hancock & Weigel, 1979).

Optoelectronic Properties

Research into unsymmetrical diarylethene compounds bearing a fluorine atom, similar in structure to 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, has revealed significant findings on their optoelectronic properties. Such studies are essential fordeveloping applications in the fields of photochromism, fluorescence, and electrochemistry. The position of the fluorine atom significantly affects these properties, providing valuable insights for designing materials with specific optical and electronic behaviors (Liu et al., 2009).

Antimicrobial Activity

Synthesis and characterization of compounds related to 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane have also extended into the domain of antimicrobial activity. Studies have demonstrated the preparation of various derivatives and their evaluation for antifungal and antibacterial properties. These insights are crucial for potential applications in pharmaceuticals and bioactive materials (Babu et al., 2008).

Safety And Hazards

特性

IUPAC Name |

2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BFO2/c1-11(2)7-14-12(15-8-11)9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFBLQHZFSLYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439252 | |

| Record name | 2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

CAS RN |

346656-39-1 | |

| Record name | 2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

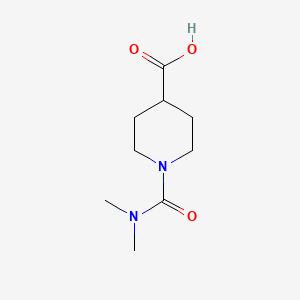

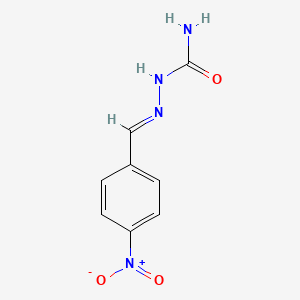

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)